(E)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-12-15-10-14(19-12)11-16(2)20(17,18)9-8-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVJVYLKRQNUFT-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CN(C)S(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(S1)CN(C)S(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-phenylethenesulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Alkylation: The thiazole intermediate is then alkylated using methyl iodide to introduce the N-methyl group.
Sulfonamide Formation: The phenylethenesulfonamide moiety is introduced through a reaction between the thiazole derivative and phenylethenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the phenylethenesulfonamide group, converting it to a single bond.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated sulfonamide derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-phenylethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-phenylethenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and sulfonamide group are key functional groups that enable binding to active sites, potentially inhibiting or modulating the activity of target proteins. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, a hypothetical comparison framework might involve:
Structural Features
- Thiazole-containing analogs : Compounds with a 2-methyl-1,3-thiazole moiety are common in medicinal chemistry. Comparisons could focus on bond angles, torsional flexibility, or intermolecular interactions (e.g., hydrogen bonding), analyzed via SHELX-refined crystallographic data .
- Ethenesulfonamide derivatives : Substituents on the phenyl ring or modifications to the sulfonamide group could alter electronic properties or steric effects. ORTEP-3 could visualize these differences in molecular geometry .
Physicochemical Properties
- Lipophilicity : LogP values compared to analogs with varying substituents.
- Thermal stability : Melting points or thermogravimetric analysis (TGA) data.
Limitations of Available Evidence
The provided materials lack:
- Experimental data (e.g., crystallographic coordinates, biological assays) for the compound.
- References to peer-reviewed studies on its synthesis or applications.
- Information on structurally or functionally related molecules.
Methodological Tools for Future Comparisons
Biological Activity
(E)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-phenylethenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications based on recent research findings.
1. Chemical Structure and Properties
The compound features a thiazole ring, which is known for its planar structure and aromaticity due to the delocalization of electrons. The presence of the sulfonamide group enhances its solubility and biological activity. The molecular formula is , and it exhibits unique interactions due to its functional groups.
2.1 Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of thiazole derivatives, including our compound of interest. Research indicates that this compound exhibits activity against various pathogens:
- Bacterial Inhibition : The compound has shown effectiveness against Gram-positive bacteria such as Micrococcus luteus and Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.21 μM in some derivatives .
- Fungal Activity : It also displays antifungal properties against species of Candida and Saccharomyces, indicating its broad-spectrum potential .
2.2 Cytotoxic Effects
In vitro studies utilizing the MTT assay have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. The cytotoxicity profile indicates selective action against certain cell lines while sparing others, which is desirable in therapeutic applications .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Molecular docking studies have revealed that the compound binds effectively to key bacterial enzymes such as MurD and DNA gyrase, crucial for bacterial cell wall synthesis and DNA replication respectively. This binding is facilitated by multiple interactions including hydrogen bonds and π-stacking interactions .
- Antioxidant Properties : The thiazole moiety contributes to antioxidant activity, which can mitigate oxidative stress in cells, further enhancing its therapeutic profile against diseases characterized by inflammation and oxidative damage.
4. Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with similar thiazole derivatives reveals distinct advantages:
| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity |
|---|---|---|---|
| This compound | Structure | Effective against Gram-positive/negative bacteria | Moderate to high |
| 5-Methyl-7-thiazoles | Varies | Moderate activity | Low |
| Other Thiazole Derivatives | Varies | Variable | Variable |
5.1 Study on Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of various thiazole derivatives, this compound demonstrated superior inhibition zones compared to solvent controls against clinical strains of Citrobacter freundii and Achromobacter xylosoxidans.
5.2 Cytotoxicity Assessment
A comprehensive cytotoxicity assessment revealed that this compound exhibited promising results against HaCat cells (human keratinocyte cell line) with IC50 values indicating selective toxicity towards cancerous cells while maintaining viability in normal cells.
6. Conclusion
This compound represents a promising candidate for further development in antimicrobial and anticancer therapies due to its unique structural properties and diverse biological activities. Future research should focus on optimizing its pharmacokinetic properties and exploring its full therapeutic potential through clinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
